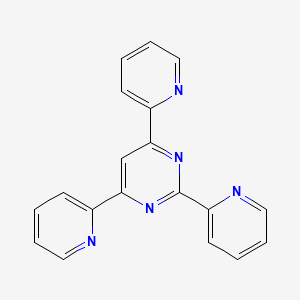
2,4,6-Tris(2-pyridyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2-pyridyl)pyrimidine is an organic compound with the molecular formula C18H12N6 It is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2-pyridyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-cyanopyrimidine with pyridine derivatives under specific conditions. For example, the trimerization of 2-cyanopyrimidine at 160°C can yield the desired product . Another method involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation and hexamethyldisilazane as a nitrogen source has been reported for the synthesis of related compounds . This method offers a general protocol for the efficient synthesis of functionalized pyridines and pyrimidines.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(2-pyridyl)pyrimidine can undergo various chemical reactions, including substitution and complexation reactions. It is known to form complexes with transition metals such as palladium and platinum .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Lewis acids, which play a crucial role in the selective synthesis of six-membered heterocycles . The use of microwave irradiation has also been reported to enhance reaction efficiency.
Major Products: The major products formed from the reactions of this compound include metal complexes and functionalized heterocycles.
Scientific Research Applications
2,4,6-Tris(2-pyridyl)pyrimidine has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Biology: The compound’s ability to form complexes with transition metals makes it a valuable tool in bioinorganic chemistry. It can be used to study metal-protein interactions and enzyme mechanisms.
Mechanism of Action
2,4,6-Tris(2-pyridyl)pyrimidine can be compared with other similar compounds, such as 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine and 2,4,6-Tris(4-pyridyl)-1,3,5-triazine . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine is known for its use in coordination chemistry and the synthesis of metal complexes .
Comparison with Similar Compounds
- 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
- 2,4,6-Tris(trimethylsilyl)oxy-pyrimidine
Properties
Molecular Formula |
C19H13N5 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2,4,6-tripyridin-2-ylpyrimidine |
InChI |
InChI=1S/C19H13N5/c1-4-10-20-14(7-1)17-13-18(15-8-2-5-11-21-15)24-19(23-17)16-9-3-6-12-22-16/h1-13H |
InChI Key |
SBSUVBGBKTZWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



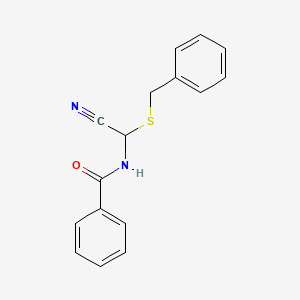
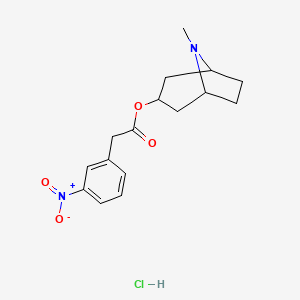

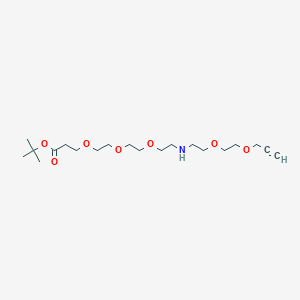

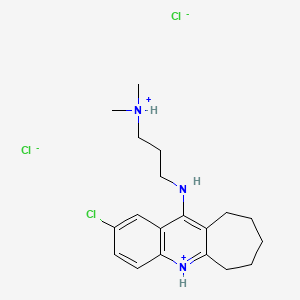
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)

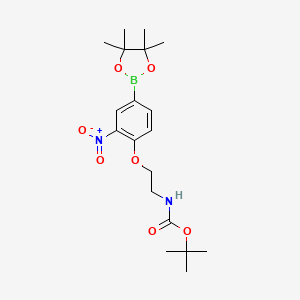
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
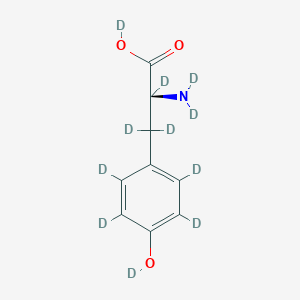
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
